molecular formula C10H18N4S B2969067 4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 854036-02-5

4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2969067
CAS No.: 854036-02-5
M. Wt: 226.34
InChI Key: NWSWDTUUCNXFBD-UHFFFAOYSA-N
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Description

4-Amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol (CAS 854036-02-5) is a chemical compound with the molecular formula C10H18N4S and a molecular weight of 226.34 g/mol . It is a specialist derivative of the 1,2,4-triazole heterocycle, a class of compounds known for their significant value in scientific research and development . Compounds based on the 4-amino-4H-1,2,4-triazole-3-thiol scaffold are frequently investigated as key intermediates in organic and medicinal chemistry for the synthesis of more complex molecules . Researchers utilize this scaffold to create novel derivatives, such as azomethines (Schiff bases), by condensing the amino group with various aldehydes . These derivatives are of high interest due to the diverse biological activities reported for 1,2,4-triazole analogues. Scientific literature indicates that related structures exhibit a range of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities, making them valuable templates in drug discovery efforts . The presence of both amino and thiol functional groups on the triazole core provides versatile reaction points for chemical modification and coordination, also making such compounds subjects of study in materials science, such as in the development of corrosion inhibitors for metals . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for use in the diagnosis, treatment, or prevention of disease in humans or animals .

Properties

IUPAC Name

4-amino-3-(2-cyclohexylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4S/c11-14-9(12-13-10(14)15)7-6-8-4-2-1-3-5-8/h8H,1-7,11H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSWDTUUCNXFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclohexylethylamine with thiocarbohydrazide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the amino group.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Alkylated or acylated triazole compounds.

Scientific Research Applications

4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Based Classification

Triazole-3-thiol derivatives are classified based on substituents at position 5, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Aryl-Substituted Derivatives
  • 4-Amino-5-(4-Nitrophenyl)-4H-1,2,4-Triazole-3-Thiol () Structure: Features a nitro group at the para position of the phenyl ring. Application: Serves as a precursor for Schiff base ligands, which are utilized in coordination chemistry and catalysis. Synthesis: Prepared via condensation with aldehydes (e.g., 4-phenoxybenzaldehyde) under acidic conditions .
  • 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT) () Structure: Simple phenyl substituent. Activity: Demonstrates moderate antioxidant capacity via DPPH• and ABTS•+ assays. Electron-donating groups (e.g., -NH2, -SH) enhance radical scavenging .
Heteroaryl-Substituted Derivatives
  • 4-Amino-5-(Thiophen-2-ylmethyl)-4H-1,2,4-Triazole-3-Thiol () Structure: Thiophene-methyl group enhances π-electron density. Activity: Exhibits 88.89% antiradical activity at 1 mM against DPPH•, attributed to the sulfur atom’s electron-donating effects .
  • 4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazole-3-Thiol () Structure: Furan ring introduces oxygen-based heteroatom interactions. Activity: Shows hepatoprotective effects in alcoholic hepatitis models, reducing oxidative stress and cytolysis .
Alkyl-Substituted Derivatives
  • 4-Amino-5-(Trifluoromethyl)-4H-1,2,4-Triazole-3-Thiol () Structure: CF3 group increases metabolic stability and lipophilicity. Application: Intermediate for enzyme inhibitors (e.g., carbonic anhydrase inhibitors) due to strong electron-withdrawing effects .
  • 4-Amino-5-(2-Phenylethyl)-4H-1,2,4-Triazole-3-Thiol () Structure: Phenethyl group balances hydrophobicity and aromaticity. Synthesis: Similar to the cyclohexylethyl analog but with a benzyl-derived chain .

Key Comparative Data

Compound Name Substituent Key Activity/Application Reference
4-Amino-5-(2-Cyclohexylethyl)-... Cyclohexylethyl Lipophilicity enhancement
4-Amino-5-(4-Nitrophenyl)-... 4-Nitrophenyl Schiff base precursor
4-Amino-5-Phenyl-... (AT) Phenyl Antioxidant (DPPH• IC50: ~10 μg/mL)
4-Amino-5-(Thiophen-2-ylmethyl)-... Thiophene-methyl Antiradical (88.89% at 1 mM)
4-Amino-5-(Furan-2-yl)-... Furan-2-yl Hepatoprotective
4-Amino-5-(Trifluoromethyl)-... CF3 Enzyme inhibition

Biological Activity

4-Amino-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. Compounds in this class have garnered attention for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H12N4SC_8H_{12}N_4S, with a molecular weight of 196.27 g/mol. The compound features a triazole ring substituted with an amino group and a thiol group, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • Triazole derivatives have been shown to exhibit significant antimicrobial properties. Research indicates that this compound demonstrates inhibitory effects against various bacterial and fungal strains. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.
  • Anticancer Properties :
    • Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways (e.g., PI3K/Akt/mTOR pathway) and by modulating reactive oxygen species (ROS) levels .
  • Enzyme Inhibition :
    • The compound acts as an inhibitor for various enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase. These interactions can be crucial for developing treatments for neurodegenerative diseases and other conditions where enzyme regulation is vital .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits AChE and carbonic anhydrase

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines (MCF-7 and HCT-116). The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of triazole derivatives indicates favorable absorption and distribution characteristics. However, toxicity assessments are crucial. Preliminary studies suggest that while the compound exhibits low toxicity profiles in vitro, further in vivo studies are necessary to fully understand its safety parameters.

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